molecular formula C20H12N2O3S2 B4729810 [2-(1,3-benzothiazol-2-ylthio)-5-nitrophenyl](phenyl)methanone

[2-(1,3-benzothiazol-2-ylthio)-5-nitrophenyl](phenyl)methanone

Cat. No. B4729810
M. Wt: 392.5 g/mol
InChI Key: XTKFUSLGVHGLJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(1,3-benzothiazol-2-ylthio)-5-nitrophenyl](phenyl)methanone, also known as BNPPM, is a synthetic compound that has been widely used in scientific research. It is a member of the benzothiazole family of compounds, which have been shown to exhibit a range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral effects.

Mechanism of Action

The mechanism of action of [2-(1,3-benzothiazol-2-ylthio)-5-nitrophenyl](phenyl)methanone is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways. These pathways are involved in cell proliferation, survival, and inflammation, which are all processes that are dysregulated in cancer and neurodegenerative diseases. This compound has also been shown to interact with various proteins, such as tubulin and HSP90, which are important for cell division and protein folding, respectively.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. It has also been reported to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties. In addition, this compound has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of [2-(1,3-benzothiazol-2-ylthio)-5-nitrophenyl](phenyl)methanone is its relatively simple synthesis method, which makes it readily available for use in laboratory experiments. In addition, its low toxicity and broad range of biological activities make it a versatile tool for studying various disease processes. However, one limitation of this compound is its limited solubility in aqueous solutions, which may limit its use in certain experiments. Furthermore, its mechanism of action is not fully understood, which may complicate its interpretation in some studies.

Future Directions

There are several future directions for research on [2-(1,3-benzothiazol-2-ylthio)-5-nitrophenyl](phenyl)methanone. One area of interest is its potential as a therapeutic agent in cancer and neurodegenerative diseases. Further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties. In addition, its potential as a tool for studying various signaling pathways and protein interactions warrants further investigation. Finally, the development of more soluble analogs of this compound may overcome some of the limitations associated with its use in laboratory experiments.

Scientific Research Applications

[2-(1,3-benzothiazol-2-ylthio)-5-nitrophenyl](phenyl)methanone has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking angiogenesis. In addition, it has been reported to reduce the production of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease, and to protect dopaminergic neurons from oxidative stress, which is a hallmark of Parkinson's disease.

properties

IUPAC Name

[2-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O3S2/c23-19(13-6-2-1-3-7-13)15-12-14(22(24)25)10-11-17(15)26-20-21-16-8-4-5-9-18(16)27-20/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKFUSLGVHGLJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])SC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(1,3-benzothiazol-2-ylthio)-5-nitrophenyl](phenyl)methanone
Reactant of Route 2
Reactant of Route 2
[2-(1,3-benzothiazol-2-ylthio)-5-nitrophenyl](phenyl)methanone
Reactant of Route 3
Reactant of Route 3
[2-(1,3-benzothiazol-2-ylthio)-5-nitrophenyl](phenyl)methanone
Reactant of Route 4
Reactant of Route 4
[2-(1,3-benzothiazol-2-ylthio)-5-nitrophenyl](phenyl)methanone
Reactant of Route 5
Reactant of Route 5
[2-(1,3-benzothiazol-2-ylthio)-5-nitrophenyl](phenyl)methanone
Reactant of Route 6
Reactant of Route 6
[2-(1,3-benzothiazol-2-ylthio)-5-nitrophenyl](phenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.